molecular formula C13H16N2O B2584701 6-Methyl-2-piperidin-4-yl-1,3-benzoxazole CAS No. 951921-15-6

6-Methyl-2-piperidin-4-yl-1,3-benzoxazole

Cat. No. B2584701
CAS RN: 951921-15-6
M. Wt: 216.284
InChI Key: QTXITZFVZKHRPH-UHFFFAOYSA-N
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Description

“6-Methyl-2-piperidin-4-yl-1,3-benzoxazole” is a chemical compound with the molecular formula C13H16N2O and a molecular weight of 216.28 . It is used for research purposes .


Synthesis Analysis

The synthesis of “6-Methyl-2-piperidin-4-yl-1,3-benzoxazole” and its derivatives has been described in various studies . For instance, one study described a facile synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives . The target products were obtained with 55–92% yields in relatively short reaction times .


Molecular Structure Analysis

The molecular structure of “6-Methyl-2-piperidin-4-yl-1,3-benzoxazole” is represented by the InChI code: 1S/C13H16N2O/c1-9-2-3-11-12(8-9)16-13(15-11)10-4-6-14-7-5-10/h2-3,8,10,14H,4-7H2,1H3 .


Physical And Chemical Properties Analysis

“6-Methyl-2-piperidin-4-yl-1,3-benzoxazole” is a white powder . Its boiling point and density are predicted to be 349.4±35.0 °C and 1.120±0.06 g/cm3, respectively .

Scientific Research Applications

Safety And Hazards

The safety information for “6-Methyl-2-piperidin-4-yl-1,3-benzoxazole” indicates that it may be an irritant . Further safety data can be found in the Material Safety Data Sheet (MSDS) .

Future Directions

The future directions for “6-Methyl-2-piperidin-4-yl-1,3-benzoxazole” and its derivatives could involve further exploration of their synthesis methods and potential biological activities. Given the broad substrate scope and functionalization possibilities of the benzoxazole motif, there is potential for the discovery of new drugs containing the piperidine moiety .

properties

IUPAC Name

6-methyl-2-piperidin-4-yl-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-9-2-3-11-12(8-9)16-13(15-11)10-4-6-14-7-5-10/h2-3,8,10,14H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTXITZFVZKHRPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(O2)C3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-2-piperidin-4-yl-1,3-benzoxazole

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